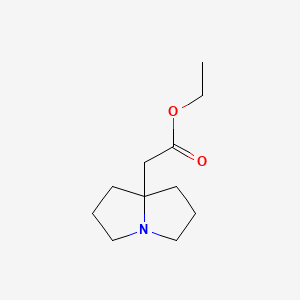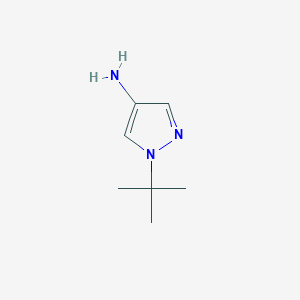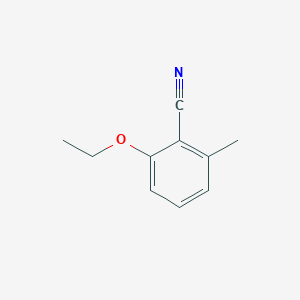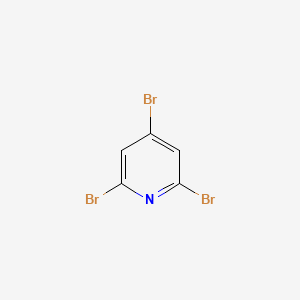
2,4,6-Tribromopyridine
概要
説明
2,4,6-Tribromopyridine is an organic chemical compound with a molecular formula of C5H2Br3N . It is a solid substance at room temperature .
Synthesis Analysis
Recent advances in the synthesis of 2,4,6-triarylpyridines have been reported . These are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed . An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromopyridine is represented by the formula C5H2Br3N . The molecular weight of the compound is 315.79 .Chemical Reactions Analysis
2,4,6-Triarylpyridines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . A number of synthetic protocols to construct this heterocyclic scaffold have been developed .Physical And Chemical Properties Analysis
2,4,6-Tribromopyridine is a solid substance at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .科学的研究の応用
2,4,6-Tribromopyridine: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Derivatives: 2,4,6-Tribromopyridine serves as a key building block in the synthesis of various functional molecules. These derivatives are crucial for the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs. Recent advances in synthesis methods have allowed for more efficient production of these derivatives .
Advanced Materials Design: The derivatives of 2,4,6-Tribromopyridine are used in creating advanced materials. These materials have applications in various fields such as electronics, photonics, and biotechnology due to their unique properties .
Metal–Organic Frameworks (MOFs): MOFs are structures composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. 2,4,6-Tribromopyridine derivatives can act as ligands in MOFs, which are used for gas storage, separation, catalysis, and sensing applications .
Supramolecular Chemistry: In supramolecular chemistry, 2,4,6-Tribromopyridine derivatives can be used to create complex structures with specific functions. These structures are formed through non-covalent interactions and have potential applications in drug delivery systems and molecular recognition .
Reactive Chemical Intermediates: As reactive intermediates, these derivatives play a role in various chemical reactions and syntheses. They can be used to create more complex compounds with specific desired properties .
Pharmaceutical Applications: The derivatives synthesized from 2,4,6-Tribromopyridine are also significant in pharmaceutical research. They can lead to the development of new drugs with potential therapeutic applications against various diseases .
Catalysis: Some derivatives of 2,4,6-Tribromopyridine have been used as catalysts in chemical reactions. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process .
Green Chemistry: Efforts have been made to synthesize 2,4,6-Tribromopyridine derivatives using green chemistry principles. This involves using less harmful substances and creating less waste in the synthesis process .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It’s known that 2,4,6-triarylpyridines, a related class of compounds, are key building blocks to access functional molecules used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs .
Biochemical Pathways
Related compounds such as 2,4,6-triarylpyridines are known to play a role in the synthesis of functional molecules used in various biochemical processes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a dark, dry place . These properties may influence its bioavailability and pharmacokinetics.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromopyridine. For instance, the compound should be stored in a dark, dry place to maintain its stability . Other environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence its action and efficacy.
特性
IUPAC Name |
2,4,6-tribromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3N/c6-3-1-4(7)9-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALXYTCBNHJWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542210 | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromopyridine | |
CAS RN |
2408-70-0 | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20542210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tribromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the bromine atoms in 2,4,6-tribromopyridine reactive?
A1: The reactivity of the bromine atoms in 2,4,6-tribromopyridine stems from their position on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a partial positive charge on the carbon atoms, particularly those at the 2, 4, and 6 positions. This makes the bromine atoms at these positions susceptible to nucleophilic substitution reactions. [, ]
Q2: How does the choice of solvent influence the reactivity of 2,4,6-tribromopyridine with nucleophiles?
A2: Research shows that the solvent plays a crucial role in dictating the regioselectivity of nucleophilic substitution reactions with 2,4,6-tribromopyridine. For instance, when reacting with sodium phenate:
- In phenol: The bromine atoms at the 2 and 6 positions are preferentially substituted, followed by the bromine at the 4 position. []
- In water: The rate of substitution at the 4 position is enhanced, even surpassing the rate at the 2 and 6 positions. []
Q3: Can you provide an example of a reaction where 2,4,6-tribromopyridine acts as a building block for larger molecules?
A3: 2,4,6-Tribromopyridine is a valuable precursor in synthesizing hyperbranched polypyridines. A study demonstrated the synthesis of a hyperbranched polypyridine via a nickel-catalyzed chain-growth condensation polymerization using 2,4,6-tribromopyridine and 2,5-dibromopyridine as monomers. [] This highlights the potential of 2,4,6-tribromopyridine in constructing complex polymeric materials.
Q4: What is known about the bromination of 2,6-dibromopyridine at high temperatures?
A4: Research has explored the bromination of 2,6-dibromopyridine at temperatures between 450°C and 580°C. Several key findings include:
- Iron bromide or copper bromide catalysts: These catalysts promote the substitution of hydrogen atoms at the 3 and 5 positions with bromine. []
- Uncatalyzed reactions or reactions with pumice as contact substance: These conditions primarily lead to the formation of 2,4,6-tribromopyridine through the substitution of the hydrogen atom at the 4 position. [, ]
- Formation of tetrabromopyridine: At temperatures around 500°C, 2,3,4,6-tetrabromopyridine is formed as a byproduct, indicating further bromination is possible. []
Q5: How can 2,4,6-tribromopyridine be used to introduce fluorous chains into pyridine derivatives?
A5: 2,4,6-Tribromopyridine can undergo palladium-catalyzed Negishi coupling reactions to introduce fluorous chains. One study demonstrated this by reacting 2,4,6-tribromopyridine with IZnCH(2)CH(2)R(f8) (where R(f8) = (CF(2))(7)CF(3)) in the presence of a palladium catalyst. This reaction yielded 2,4,6-NC(5)H(2)(CH(2)CH(2)R(f8))(3), showcasing the potential of this approach for incorporating fluorous tags into pyridine-based molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




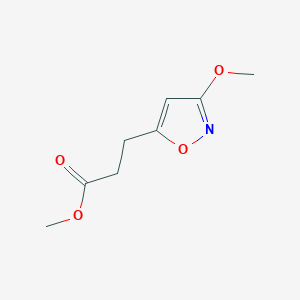


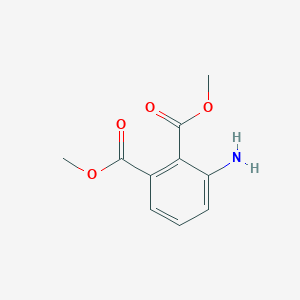



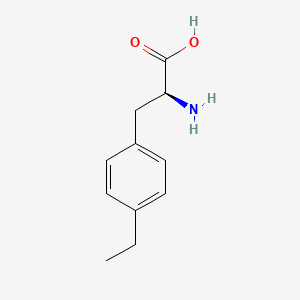
![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
